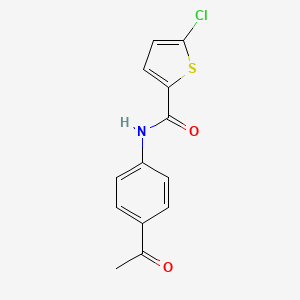

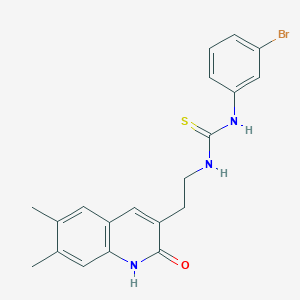

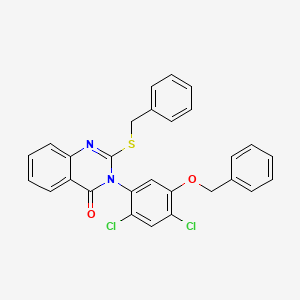

![molecular formula C20H13ClFN3OS B2895233 N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-67-5](/img/structure/B2895233.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide, also known as JNJ-47965567, is a small molecule compound that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of benzamide derivatives, which have shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Vascular Endothelial Growth Factor Receptor-2 Inhibition

A study by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Dual Inhibition

Stec et al. (2011) explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound exhibited improved metabolic stability in comparison to its analogs (Stec et al., 2011).

Antimicrobial Activity

Anuse et al. (2019) synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. The compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues that acted as inhibitors against Mycobacterium tuberculosis GyrB. These compounds displayed promising in vitro activity and low cytotoxicity (Jeankumar et al., 2013).

Anticancer Activity

Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. These compounds demonstrated significant anticancer activity at low concentrations (Hammam et al., 2005).

Peripheral Benzodiazepine Receptor Imaging

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds for selective imaging of peripheral benzodiazepine receptors (PBRs), potentially useful in neurodegenerative disorder studies (Fookes et al., 2008).

Antimycobacterial Activity

Sathe et al. (2011) synthesized and evaluated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity. Some of these compounds showed promising antimicrobial properties (Sathe et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it suppresses the biosynthesis of prostaglandins, which are lipid compounds produced by COX enzymes . This inhibition results in anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, thromboxanes, and prostacyclin . This results in reduced inflammation and pain signaling, providing anti-inflammatory effects . In vitro studies have shown that similar compounds can inhibit albumin denaturation, further supporting their anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of chlorine in the compound can alter its biological activity by changing the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3OS/c21-16-5-3-6-17-18(16)24-20(27-17)25(12-15-4-1-2-11-23-15)19(26)13-7-9-14(22)10-8-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRBUIVPNNBXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

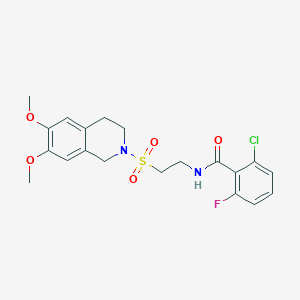

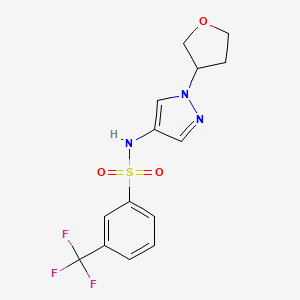

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)

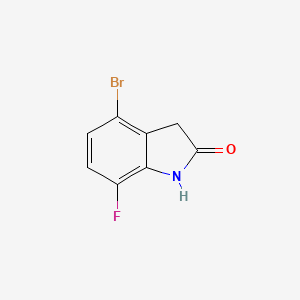

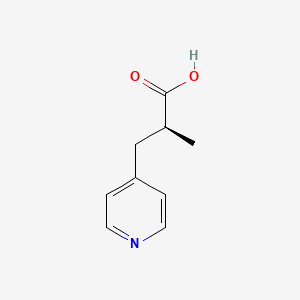

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

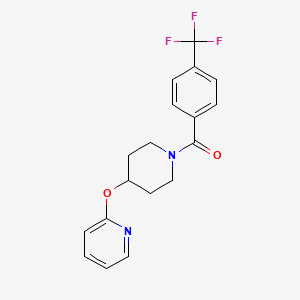

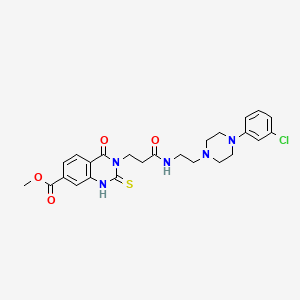

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)